1-Methyl-2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)-1H-imidazole
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Overview
Description
1-Methyl-2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)-1H-imidazole is a heterocyclic compound that features both imidazole and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable tetrahydropyran derivative with a nucleophile, such as a thiol, to form the desired thioether linkage.
Methylation: The final step involves the methylation of the imidazole ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the body.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The unique structural features of this compound make it useful in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can coordinate with metal ions, while the thioether linkage can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the tetrahydropyran moiety, making it less versatile in terms of chemical reactivity.
2-Methylthioimidazole: Similar thioether linkage but lacks the tetrahydropyran moiety.
Tetrahydropyran-2-thiol: Contains the tetrahydropyran moiety but lacks the imidazole ring.
Uniqueness
1-Methyl-2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)-1H-imidazole is unique due to the combination of the imidazole ring and the tetrahydropyran moiety. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
1-methyl-2-(oxan-2-ylmethylsulfanyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-12-6-5-11-10(12)14-8-9-4-2-3-7-13-9/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDQBRQPFHQCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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